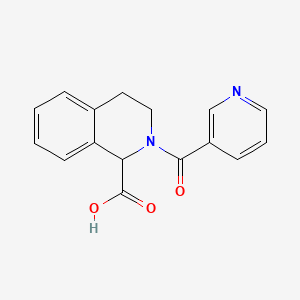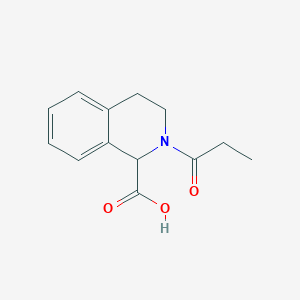
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as PDIC, is a heterocyclic compound that has become increasingly popular in scientific research. PDIC is a derivative of isoquinoline and is used in various fields of research, including pharmacology, chemistry, and biochemistry.
Mechanism of Action
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to have antioxidant properties that protect cells from oxidative damage. The exact mechanism of action of 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is still being studied, but it is believed to involve the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has also been shown to have a positive effect on lipid metabolism, making it a potential treatment for metabolic disorders such as obesity and diabetes.
Advantages and Limitations for Lab Experiments
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. In addition, 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to be stable under a wide range of conditions, making it suitable for use in various assays and experiments.
However, there are also some limitations to the use of 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in lab experiments. One limitation is that it can be toxic at high concentrations, which can limit its use in certain assays. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One area of research is the development of new derivatives of 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid that have improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, which could lead to the development of new treatments for cancer and neurodegenerative diseases. Finally, there is a need for further studies on the safety and toxicity of 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, which will be important for its eventual use in clinical settings.
Synthesis Methods
The synthesis of 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves a multistep process that includes the reaction between 3-pyridinecarboxaldehyde and 2,3-dihydroisoquinoline-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification and recrystallization.
Scientific Research Applications
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to have a potent inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer therapy. In addition, 2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(12-5-3-8-17-10-12)18-9-7-11-4-1-2-6-13(11)14(18)16(20)21/h1-6,8,10,14H,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKMHUVBMBENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)




![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
